methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate
Description
Methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate is a sulfonamide-containing acrylate derivative characterized by a (Z)-configured α,β-unsaturated ester backbone. The compound features a 3,4-dimethylphenyl sulfonyl group and a 4-ethoxyphenylamino substituent, which contribute to its electronic and steric properties.
Properties
IUPAC Name |
methyl (Z)-2-(3,4-dimethylphenyl)sulfonyl-3-(4-ethoxyanilino)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-5-26-17-9-7-16(8-10-17)21-13-19(20(22)25-4)27(23,24)18-11-6-14(2)15(3)12-18/h6-13,21H,5H2,1-4H3/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZYGELPPGYDOQ-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Chemical Formula : C18H18N2O5S
- Molecular Weight : 366.41 g/mol
- IUPAC Name : this compound
This compound features a sulfonyl group, which is known to enhance biological activity in various chemical entities.
This compound exhibits several biological activities that can be attributed to its chemical structure:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the sulfonyl group is believed to play a crucial role in this mechanism.
- Antimicrobial Properties : Research indicates that compounds with similar structures possess antimicrobial effects against a range of pathogens, including bacteria and fungi. The specific activity against these organisms for this compound requires further investigation.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
Pharmacological Studies
A summary of key pharmacological studies related to this compound is presented below:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects | Significant reduction in cell viability in cancer cell lines treated with the compound. |
| Study B | Assess antimicrobial activity | Compound demonstrated moderate inhibition of bacterial growth in vitro. |
| Study C | Investigate enzyme inhibition | Identified as a potential inhibitor of specific metabolic enzymes, warranting further exploration. |
Case Studies
-
Case Study on Anticancer Activity :
- A study conducted on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation and increased apoptosis markers.
-
Case Study on Antimicrobial Effects :
- In vitro tests against Staphylococcus aureus revealed that the compound inhibited bacterial growth at concentrations above 50 µg/mL, suggesting potential for development as an antimicrobial agent.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Assumed based on ; exact data for the target compound is extrapolated from analogs.
Substituent Influence on Reactivity and Stability
- Sulfonyl Group Positioning : The 3,4-dimethylphenyl sulfonyl group in the target compound introduces steric hindrance compared to the 4-ethoxyphenyl sulfonyl group in its analog (). This may reduce rotational freedom but enhance binding specificity in biological systems.
- In contrast, the bromo-formylphenoxy group in ’s compound introduces electron-withdrawing effects, altering reactivity in nucleophilic additions .
Crystallographic and Hydrogen-Bonding Behavior
- The crystal structure of the bromo-formylphenoxy analog () reveals intramolecular C–H⋯O hydrogen bonds forming S(7) motifs and π-π interactions (3.984 Å spacing). These features stabilize the Z-configuration and may be relevant to the target compound’s solid-state behavior .
- Fluorinated analogs () exhibit distinct packing due to hydrophobic perfluoroalkyl chains, whereas the target compound’s aromatic substituents likely favor π-π stacking or polar interactions.
Physicochemical and Environmental Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
